Superior In Vivo Tumor Growth Inhibition Compared to CA-4P in HepG2 Xenograft Model
Anticancer agent 62 (compound 4c) demonstrates a statistically significant and quantitatively superior in vivo tumor growth inhibition compared to the established vascular-disrupting agent CA-4P in a human HepG2 xenograft mouse model. At a dose of 25 mg/kg, Anticancer agent 62 achieved a 71.7% reduction in tumor growth. In a head-to-head comparison, this efficacy was substantially greater than that of a 50 mg/kg dose of CA-4P, which achieved only 50% tumor shrinkage [1]. This indicates a 43.4% greater reduction in tumor growth relative to CA-4P at half the dose.
| Evidence Dimension | In Vivo Tumor Growth Inhibition Rate |
|---|---|
| Target Compound Data | 71.7% inhibition at 25 mg/kg |
| Comparator Or Baseline | CA-4P: 50% inhibition at 50 mg/kg |
| Quantified Difference | 21.7 percentage points higher inhibition at half the dose (25 mg/kg vs 50 mg/kg) |
| Conditions | Human HepG2 xenograft mouse model; compound administered intraperitoneally (IP). |
Why This Matters
This superior in vivo potency at a lower dose offers a crucial advantage for preclinical development, suggesting a potentially wider therapeutic index and reduced material costs for animal studies compared to CA-4P.
- [1] Liu Y, Wu Y, Sun L, Gu Y, Hu L. Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. Eur J Med Chem. 2020 Apr 1;191:112181. View Source
